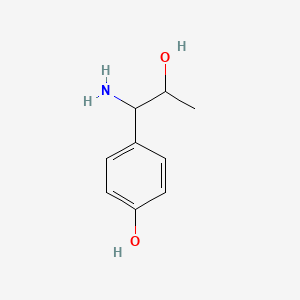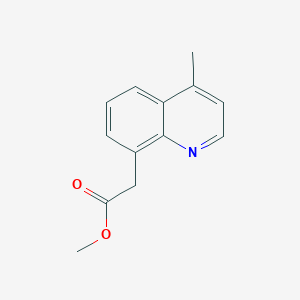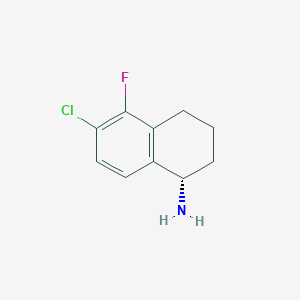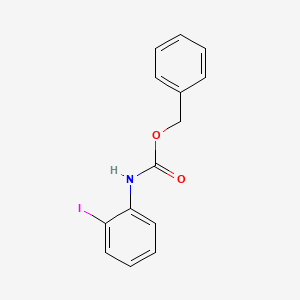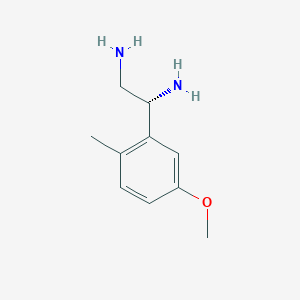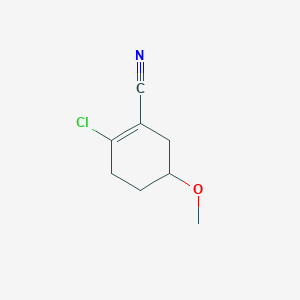
2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile is an organic compound with a unique structure that includes a chloro group, a methoxy group, and a nitrile group attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile typically involves the chlorination of 5-methoxycyclohex-1-ene-1-carbonitrile. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of 2-amino-5-methoxycyclohex-1-ene-1-carbonitrile.
Oxidation: Formation of 2-chloro-5-methoxycyclohex-1-ene-1-carboxaldehyde.
Reduction: Formation of 2-chloro-5-methoxycyclohex-1-ene-1-amine.
Scientific Research Applications
2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. These reactions can lead to the formation of active intermediates that interact with biological molecules, influencing pathways such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile can be compared with similar compounds such as:
2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde: Contains a hydroxymethylene group and a carboxaldehyde group.
Methyl cyclohex-2-ene-1-carboxylate: Contains a carboxylate ester group.
These compounds share structural similarities but differ in their functional groups, leading to different reactivity and applications.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-5-methoxycyclohexene-1-carbonitrile |
InChI |
InChI=1S/C8H10ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h7H,2-4H2,1H3 |
InChI Key |
YMRKQNYFXZILOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(=C(C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


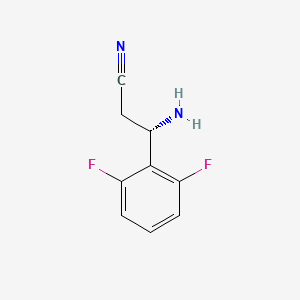
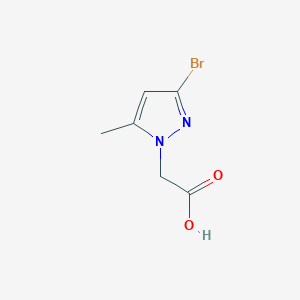
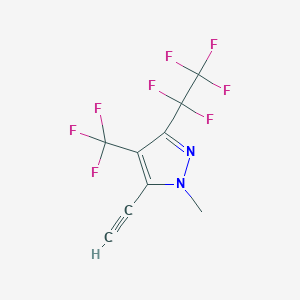
![3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl](/img/structure/B13040278.png)
![(S)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13040279.png)

![cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl](/img/structure/B13040291.png)
![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13040295.png)
